molecular formula C9H10IN B13517642 5-Iodo-1,2,3,4-tetrahydroquinoline

5-Iodo-1,2,3,4-tetrahydroquinoline

Cat. No.: B13517642
M. Wt: 259.09 g/mol
InChI Key: FPJVIFRSJMEYHF-UHFFFAOYSA-N
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Description

5-Iodo-1,2,3,4-tetrahydroquinoline: is a chemical compound with the molecular formula C9H10IN . It is a derivative of tetrahydroquinoline, where an iodine atom is substituted at the 5th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3,4-tetrahydroquinoline typically involves the iodination of 1,2,3,4-tetrahydroquinoline. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of iodine substitution on the biological activity of tetrahydroquinoline derivatives.

Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial and anticancer activities. Its derivatives are being explored for their ability to interact with specific biological targets .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Iodo-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-1,2,3,4-tetrahydroquinoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine can lead to different interaction profiles with biological targets and reagents .

Properties

Molecular Formula

C9H10IN

Molecular Weight

259.09 g/mol

IUPAC Name

5-iodo-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H10IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2

InChI Key

FPJVIFRSJMEYHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2I)NC1

Origin of Product

United States

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